![molecular formula C16H14N4S B12168314 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- CAS No. 59775-82-5](/img/structure/B12168314.png)
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an azo group (-N=N-) linking a 4-methylphenyl group to the thiazole ring, and a phenyl group attached to the fourth position of the thiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by azo coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents like sodium dithionite or catalytic hydrogenation.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium dithionite, catalytic hydrogenation; performed in aqueous or alcoholic solvents under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); reactions are conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiazole derivatives.
科学的研究の応用
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its mechanism of action and molecular targets are subjects of ongoing research.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors. Also used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its interaction with DNA or proteins can lead to changes in gene expression or protein activity, contributing to its biological effects.
類似化合物との比較
2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- can be compared with other thiazole derivatives:
2-Thiazolamine, 4-methyl-: Similar structure but lacks the azo group and phenyl substitution, resulting in different chemical and biological properties.
2-Aminothiazole: A simpler thiazole derivative without the azo and phenyl groups, used as a precursor in various syntheses.
2-Thiazolamine, 4-phenyl-: Similar to the target compound but without the azo group, leading to different reactivity and applications.
The uniqueness of 2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl- lies in its combination of the thiazole ring, azo group, and phenyl substitution, which imparts specific chemical reactivity and biological activity.
特性
CAS番号 |
59775-82-5 |
|---|---|
分子式 |
C16H14N4S |
分子量 |
294.4 g/mol |
IUPAC名 |
5-[(4-methylphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N4S/c1-11-7-9-13(10-8-11)19-20-15-14(18-16(17)21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18) |
InChIキー |
BVXRXTYQOQSNTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12168237.png)
![1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B12168244.png)
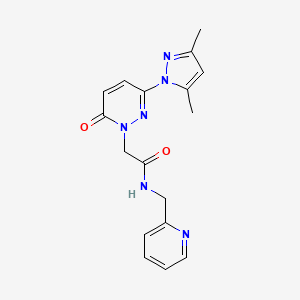
![3-[2-(4-Chlorophenyl)hydrazinylidene]-3H-indole](/img/structure/B12168253.png)
![methyl 2-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12168254.png)
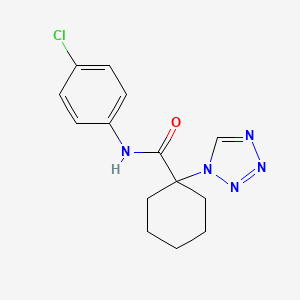
![3-Methyl-3-nitro-1,5-dioxaspiro[5.5]undecane](/img/structure/B12168274.png)
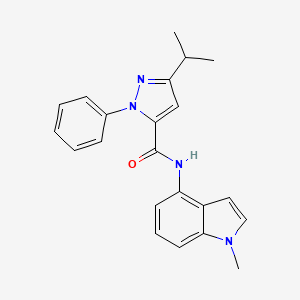
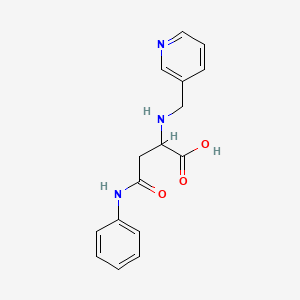
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12168289.png)
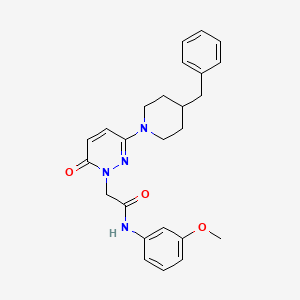
![5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12168311.png)
![Methyl 1-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B12168330.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide](/img/structure/B12168331.png)
